N-(4-ethoxyphenyl)-2-(4-nitropyrazol-1-yl)acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-(4-nitropyrazol-1-yl)acetamide is a synthetic organic compound characterized by the presence of an ethoxyphenyl group and a nitropyrazolyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-(4-nitropyrazol-1-yl)acetamide typically involves the following steps:
Formation of 4-nitropyrazole: This can be achieved by nitration of pyrazole using a mixture of concentrated nitric acid and sulfuric acid.
Acylation Reaction: The 4-nitropyrazole is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form ethyl 2-(4-nitropyrazol-1-yl)acetate.
Amidation: The ethyl ester is hydrolyzed to the corresponding acid, which is then reacted with 4-ethoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-(4-nitropyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: N-(4-ethoxyphenyl)-2-(4-aminopyrazol-1-yl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-ethoxyaniline and 2-(4-nitropyrazol-1-yl)acetic acid.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-(4-nitropyrazol-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-(4-nitropyrazol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the ethoxyphenyl group can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-(4-nitropyrazol-1-yl)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(4-ethoxyphenyl)-2-(4-aminopyrazol-1-yl)acetamide: Reduction product of the nitro compound.
N-(4-ethoxyphenyl)-2-(4-chloropyrazol-1-yl)acetamide: Substitution product with a chloro group instead of a nitro group.
Uniqueness
N-(4-ethoxyphenyl)-2-(4-nitropyrazol-1-yl)acetamide is unique due to the presence of both an ethoxyphenyl group and a nitropyrazolyl group, which confer specific electronic and steric properties that can be exploited in various applications. The combination of these functional groups allows for diverse chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-nitropyrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-2-21-12-5-3-10(4-6-12)15-13(18)9-16-8-11(7-14-16)17(19)20/h3-8H,2,9H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMACXMNYUHFWSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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